molecular formula C12H17Cl3O2Si B1408383 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol CAS No. 1781241-34-6

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol

Cat. No.: B1408383
CAS No.: 1781241-34-6
M. Wt: 327.7 g/mol
InChI Key: FKEPKSKCYVBFNI-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol is a chemical compound known for its unique structure and properties It consists of a phenol ring substituted with three chlorine atoms and a tert-butyldimethylsilyl (TBDMS) group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol typically involves the protection of the hydroxyl group of 2,4,6-trichlorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,4,6-Trichlorophenol+TBDMS-ClBaseThis compound\text{2,4,6-Trichlorophenol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{this compound} 2,4,6-Trichlorophenol+TBDMS-ClBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Deprotection: TBAF in tetrahydrofuran (THF) is a standard reagent for removing the TBDMS group.

Major Products

    Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.

    Deprotection: The primary product is 2,4,6-trichlorophenol.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of phenolic hydroxyl groups.

    Biology: Employed in the study of enzyme mechanisms where phenolic compounds are substrates or inhibitors.

    Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propanal
  • (Tert-butyldimethylsilyl)oxyacetaldehyde
  • (Tert-butyldimethylsilyl)oxy)propanol

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol is unique due to the presence of three chlorine atoms on the phenol ring, which significantly alters its reactivity compared to other TBDMS-protected phenols. This compound’s specific substitution pattern and steric hindrance make it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEPKSKCYVBFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164463
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781241-34-6
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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